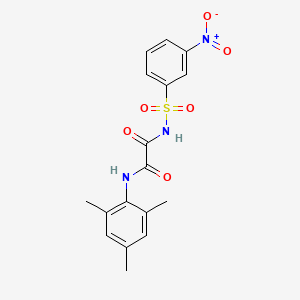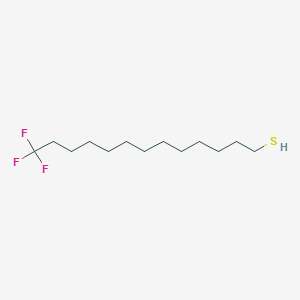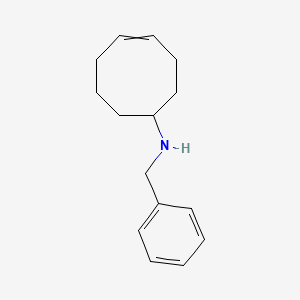![molecular formula C22H31N7O5 B12563519 N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide CAS No. 191107-95-6](/img/structure/B12563519.png)
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including glycine, histidine, and lysine, with a benzyloxycarbonyl protecting group attached to the glycine residue. The presence of the benzyloxycarbonyl group enhances the stability and solubility of the peptide, making it suitable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is introduced during the synthesis to protect the amino group of glycine, preventing unwanted side reactions.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The lysine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of histidyl radicals.
Reduction: Removal of the benzyloxycarbonyl group, yielding the free peptide.
Substitution: Formation of substituted lysine derivatives.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to maintain its bioactivity in various environments. The specific pathways involved in its mechanism of action depend on the target and the context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine: A naturally occurring tripeptide with similar amino acid composition but lacking the benzyloxycarbonyl group.
N-[(Benzyloxy)carbonyl]glycylglycine: A dipeptide with a benzyloxycarbonyl group, used as a model compound in peptide synthesis studies.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A peptide with a similar protecting group, used in drug development and biochemical research.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide is unique due to the presence of the benzyloxycarbonyl group, which enhances its stability and solubility. This modification allows the peptide to be used in a wider range of applications compared to its unprotected counterparts. Additionally, the specific sequence of amino acids in this peptide provides unique binding properties and biological activities that are not observed in similar compounds.
Propiedades
Número CAS |
191107-95-6 |
|---|---|
Fórmula molecular |
C22H31N7O5 |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
benzyl N-[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H31N7O5/c23-9-5-4-8-17(20(24)31)29-21(32)18(10-16-11-25-14-27-16)28-19(30)12-26-22(33)34-13-15-6-2-1-3-7-15/h1-3,6-7,11,14,17-18H,4-5,8-10,12-13,23H2,(H2,24,31)(H,25,27)(H,26,33)(H,28,30)(H,29,32)/t17-,18-/m0/s1 |
Clave InChI |
RUNRZVRNQFGWPR-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



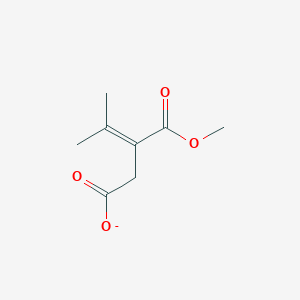
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
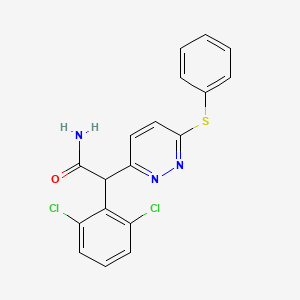
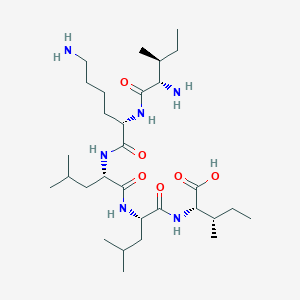
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
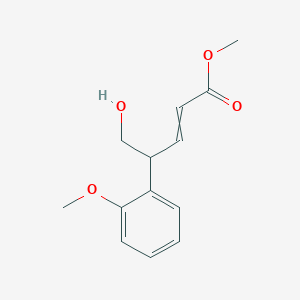
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
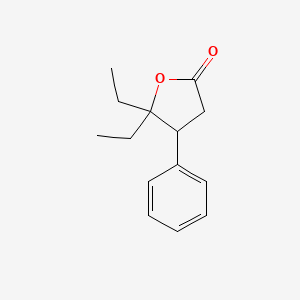
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
